molecular formula C10H9F3O3 B1457994 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid CAS No. 1431329-61-1

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B1457994
CAS No.: 1431329-61-1
M. Wt: 234.17 g/mol
InChI Key: QUPPMFMWSDFHRQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1431329-61-1 . It has a molecular weight of 234.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored at ambient temperature .

Scientific Research Applications

Synthesis and Labeling Studies

Research by Shevchenko et al. (2014) explored the introduction of hydrogen isotopes into related benzoic acid derivatives, aiming at labeling compounds with deuterium and tritium for advanced scientific studies. This work highlights the compound's utility in creating isotopically labeled molecules, which are crucial for tracing mechanisms in chemical reactions and biological processes (Shevchenko, Nagaev, & Myasoedov, 2014).

Advances in Organic Synthesis

Another study by Sinha, Mandal, and Chandrasekaran (2000) demonstrated the selective metalation of benzoic acid derivatives, showcasing a methodology that could be adapted for the synthesis of structurally related compounds. Their work provides a foundation for the synthesis of complex molecules, indicating the role of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid in the development of new synthetic routes (Sinha, Mandal, & Chandrasekaran, 2000).

Photophysical Property Studies

Sivakumar, Reddy, Cowley, and Vasudevan (2010) investigated lanthanide coordination compounds using derivatives of benzoic acid, including structures similar to this compound, to study the influence of substituents on photophysical properties. Their findings are vital for designing materials with specific luminescent properties, contributing to advancements in optical materials and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Applications in Material Science

Research on the doping of polyaniline with benzoic acid and its derivatives by Amarnath and Palaniappan (2005) reveals the compound's potential in modifying electrical and material properties. This application is particularly relevant for the development of conductive polymers and advanced materials with tailored electrical conductivities (Amarnath & Palaniappan, 2005).

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPMFMWSDFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216470
Record name Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-61-1
Record name Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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